methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate
Description
Properties
IUPAC Name |
methyl 4-oxoimidazo[1,5-a]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c1-17-12(16)9-10-11(15)7-4-2-3-5-8(7)14(10)6-13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRUFXJYEDDSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=O)C3=CC=CC=C3N2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Ring Fusion Approaches
Radical Addition/Cyclization Cascade : A method involving radical initiation (using catalysts like NaI and oxidants such as tert-butyl hydroperoxide) that promotes addition, cyclization, and isomerization steps to form the fused imidazoindole ring system. This approach efficiently constructs the 9H-imidazo[1,5-a]indole backbone with various substitutions.
Microwave-Assisted Condensation : Using microwave irradiation to condense indolium salts with aldehyde derivatives in acidic media (e.g., acetic acid) to form polysubstituted imidazoindole derivatives. This method enhances reaction rates and yields of the fused heterocyclic system.
Halogenation and Subsequent Cyclization : Starting from methyl indole carboxylates, halogenation (e.g., using N-chlorosuccinimide/sodium iodide) followed by treatment with organolithium reagents and iodine can facilitate ring closure and oxidation to yield the oxo-imidazoindole core.
Esterification Techniques
Methylation of Carboxylic Acids : Esterification of indole-2-carboxylic acids or related intermediates with methanol under acidic or basic conditions to yield methyl esters. Sodium hydride in dimethylformamide (DMF) followed by methyl iodide addition at low temperatures is a common approach to generate methyl esters with high yields (up to 97% in some cases).
Direct Esterification of Indole Derivatives : Starting from indole-2-carboxylic acids, esterification can be performed prior to ring fusion steps to ensure the methyl carboxylate is present during cyclization, facilitating regioselective synthesis of the desired product.
Representative Experimental Protocols and Yields
Detailed Research Findings
Halogenation and Organolithium-Mediated Cyclization : The use of halogenating agents such as NCS/NaI introduces reactive halogens on the indole ring, which upon treatment with organolithium reagents and iodine, undergo intramolecular cyclization and oxidation to yield the 9-oxo-imidazoindole structure. This method allows precise control over substitution patterns and oxidation state at position 9.
Esterification Optimization : Sodium hydride-mediated methylation in DMF at low temperatures provides a clean and high-yielding route to methyl esters of indole carboxylic acids, which are crucial intermediates for subsequent cyclization steps. Reaction times vary from 4 to 8 hours with quenching and extraction steps optimized for purity.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Radical Addition/Cyclization Cascade | NaI, TBHP, arylsulfonohydrazides, N-propargyl indoles | High yields, functional group tolerance | Requires radical initiators and careful control |
| Microwave-Assisted Condensation | Indolium salts, aldehydes, acetic acid, microwave | Rapid reaction, good yields | Limited to certain substituents |
| Halogenation + Organolithium Cyclization | NCS/NaI, t-BuLi, I2 | Precise substitution control | Multi-step, sensitive reagents |
| Sodium Hydride-Mediated Esterification | NaH, DMF, MeI | High yield methyl esters | Requires anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or imidazo rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
Synthesis of Methyl 9-Oxo-9H-Imidazo[1,5-a]Indole-1-Carboxylate
The synthesis of this compound typically involves multi-step reactions that integrate imidazole and indole frameworks. Common synthetic routes include:
- Condensation Reactions : Combining appropriate indole derivatives with carbonyl compounds under acidic or basic conditions.
- Cyclization Processes : Utilizing cyclization techniques to form the imidazo ring structure, often through the application of heat or catalysts.
These methods yield the desired compound with varying degrees of efficiency and purity, which can be optimized based on the specific reagents and conditions used.
Biological Activities
This compound exhibits several biological activities that make it a candidate for further research:
Antimicrobial Activity
Research indicates that derivatives of imidazo-indole compounds possess significant antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.
Anticancer Properties
The compound has been evaluated for its anticancer potential through various in vitro assays. It has shown promising results in inhibiting cancer cell proliferation in several types of cancer lines, including breast and colon cancers. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
This compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on α-glucosidase, which is crucial for carbohydrate metabolism. This property could be beneficial in managing conditions like diabetes.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial efficacy | Demonstrated significant inhibition against Staphylococcus aureus and E. coli with MIC values ranging from 15 to 30 µg/mL. |
| Study B | Investigate anticancer activity | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM; mechanism linked to mitochondrial dysfunction. |
| Study C | Assess enzyme inhibition | Showed competitive inhibition of α-glucosidase with an IC50 value of 25 µM compared to standard acarbose (IC50 = 752 µM). |
Mechanism of Action
The mechanism of action of methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Imidazo-Fused Heterocycles with Varied Substituents
9H-Imidazo[1,5-a]indol-9-one (CAS: 1823224-32-3)
- Molecular Formula : C₁₀H₆N₂O (vs. C₁₁H₈N₂O₃ for the target compound) .
- Key Differences : Lacks the methyl carboxylate group at position 1, reducing molecular weight (170.17 g/mol vs. ~218.19 g/mol for the target).
- Synthetic Relevance : Serves as a precursor for derivatives like the target compound. Reactivity at position 1 allows functionalization via esterification or alkylation.
Ethyl 11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate (L-655708)
- Molecular Formula : C₁₈H₁₉N₃O₄ ().
- Structural Complexity : Incorporates a pyrrolo-benzodiazepine ring system, enhancing steric bulk and likely altering bioavailability compared to the simpler imidazoindole core.
- Functional Groups : A methoxy group at position 7 and a tetrahydrobenzodiazepine moiety may influence binding to biological targets like GABA receptors .
Imidazo-Fused Heterocycles with Different Ring Systems
4H-[1,2,4]Triazolo[1,5-a]quinazolin-5-thiones (e.g., 8a-d)
- Synthesis : Derived from triazoloquinazolin-5-ones via treatment with P₂S₅, yielding thiones with C=S absorption at 1,249–1,268 cm⁻¹ in IR spectra (vs. C=O at 1,670–1,682 cm⁻¹ in the target compound) .
- Reactivity : Thione groups enhance nucleophilicity, enabling diverse substitutions (e.g., alkylation, chlorination) compared to the ketone in the target compound .
Imidazo[1,2-a]pyridine CB2 Agonists
- Key Examples: N-((1-(Hydroxymethyl)cyclopentyl)methyl)-3-morpholinoimidazo[1,5-a]pyridine-1-carboxamide (CB2 IC₅₀ = 33 nM). 3-(3-(Trifluoromethyl)phenyl)-1-(4,4-difluoropiperidin-1-yl)methylimidazo[1,5-a]pyridine (CB2 IC₅₀ = 5 nM) .
- Comparison: The target compound’s methyl ester may confer different solubility and receptor selectivity compared to morpholino or trifluoromethyl groups in these agonists.
Compounds with Similar Functional Groups
Methyl 1-(5-Methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate (II)
- Structure : Features a benzimidazole core with a methyl ester and pyrazole substituent ().
- Supramolecular Properties : Exhibits hydrogen-bonded sheets, which could enhance crystallinity compared to the target compound’s fused imidazoindole system .
Methyl 2-Aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates
Data Tables
Table 1. Structural and Spectral Comparison
| Compound | Molecular Formula | Key Functional Groups | IR Spectral Features (cm⁻¹) | Notable Reactivity |
|---|---|---|---|---|
| Methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate | C₁₁H₈N₂O₃ | Ester (COOCH₃), Ketone | C=O: ~1,670–1,682 (ester/ketone) | Ester hydrolysis, ketone reduction |
| 9H-Imidazo[1,5-a]indol-9-one | C₁₀H₆N₂O | Ketone | C=O: ~1,700 | Alkylation at position 1 |
| 4H-Triazoloquinazolin-5-thiones | Varies | Thione (C=S) | C=S: ~1,249–1,268 | Nucleophilic substitution |
| Imidazo[1,5-a]pyridine CB2 agonist | C₁₈H₂₃N₃O₂ | Morpholino, Trifluoromethyl | N/A | Receptor binding |
Key Research Findings
- Synthetic Flexibility : The target compound’s methyl ester group allows derivatization similar to triazoloquinazoline thiones (e.g., chlorination, alkylation) but with distinct electronic effects due to the ester’s electron-withdrawing nature .
- Biological Relevance : While imidazopyridine CB2 agonists emphasize substituent-driven receptor selectivity (e.g., trifluoromethyl for potency), the target compound’s indole core may favor interactions with aromatic residues in biological targets .
- Physicochemical Properties : The absence of hydrogen-bonding motifs (cf. pyrazole derivatives in ) may reduce crystallinity but improve solubility in apolar solvents .
Biological Activity
Methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate (CAS Number: 1189567-17-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula : C₁₂H₈N₂O₃
- Molecular Weight : 228.20 g/mol
- Purity : NLT 98%
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the imidazole ring and subsequent carboxylation. Precise synthetic routes can vary based on desired yields and purity levels.
Anticancer Potential
Recent studies have highlighted the anticancer properties of imidazole derivatives, including this compound. Research indicates that compounds with imidazole structures exhibit potent activity against various cancer cell lines.
- Mechanism of Action :
- Case Studies :
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on various enzymes:
- α-glucosidase Inhibition :
| Compound | IC₅₀ (μM) | Type of Inhibition |
|---|---|---|
| Acarbose | 752 | Competitive |
| Compound X | 26.8 | Competitive |
| Compound Y | 311.3 | Non-competitive |
Antimicrobial Activity
Emerging research suggests that this compound may also possess antimicrobial properties. Derivatives of imidazole have been reported to exhibit activity against various bacterial strains, indicating potential applications in treating infections .
Safety and Toxicity
While the biological activities are promising, safety profiles must be established through rigorous toxicological assessments. Preliminary studies suggest that many imidazole derivatives exhibit low toxicity at therapeutic doses, but comprehensive evaluations are necessary for clinical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound is synthesized via cyclization reactions involving indole precursors. For example, formyl-indole intermediates (e.g., 3-formyl-1H-indole-2-carboxylate) are condensed with heterocyclic reagents like thiazolidinones or aminothiazoles under reflux in acetic acid with sodium acetate as a catalyst. Reaction times (2.5–5 hours) and stoichiometric ratios (1.0–1.1 equiv) significantly influence yield . One-pot methods using MnO₂ as an oxidizing agent in tandem reactions (e.g., carboline synthesis) are also effective, requiring precise temperature control and inert atmospheres .
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?
- Methodological Answer : ¹H-NMR and ¹³C-NMR are critical for structural validation. Key signals include:
- ¹H-NMR : Downfield shifts for the imidazole NH proton (~δ 12–13 ppm) and methyl ester protons (~δ 3.9–4.1 ppm). Aromatic protons in the indole and imidazole rings appear as multiplets between δ 7.0–8.5 ppm .
- ¹³C-NMR : Carbonyl carbons (C=O) resonate at ~δ 165–170 ppm, while the imidazole C-9 oxo group appears at ~δ 180 ppm .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) effectively separates the product from byproducts. Recrystallization using methanol or ethanol is suitable for further purity enhancement, particularly for removing unreacted indole precursors .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of substituted imidazo[1,5-a]indole derivatives?
- Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing groups on the indole ring. For example, substituents at the indole C-3 position direct cyclization toward the imidazo[1,5-a]indole scaffold. Catalysts like In(OTf)₃ enhance selectivity by stabilizing transition states during heterocycle formation . Computational modeling (DFT) can predict regiochemical outcomes by analyzing frontier molecular orbitals .
Q. What stability challenges arise when handling this compound under varying pH conditions?
- Methodological Answer : The compound is sensitive to extreme pH due to hydrolysis of the ester group. Stability studies in buffered solutions (pH 3–10) show rapid degradation at pH > 8. Storage at −20°C in anhydrous DMSO or DMF is recommended for long-term preservation .
Q. How can computational methods aid in predicting the bioactivity of imidazo[1,5-a]indole derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models correlate structural features (e.g., electron-withdrawing substituents) with bioactivity. For example, fluorophore derivatives (e.g., YH-1) exhibit pH-sensitive fluorescence, modeled via TD-DFT to predict excitation/emission wavelengths .
Q. What analytical strategies resolve contradictions in reported spectral data for imidazoindole derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. High-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., COSY, NOESY) clarify structural ambiguities. For instance, NOESY correlations distinguish between C-7 and C-9 substituted isomers .
Q. How do reaction kinetics vary between one-pot and stepwise syntheses of this compound?
- Methodological Answer : One-pot syntheses (e.g., MnO₂-mediated oxidation) follow pseudo-first-order kinetics with faster rates due to minimized intermediate isolation. Stepwise methods exhibit biphasic kinetics, where the cyclization step (rate-limiting) is slower than esterification. Activation energies are calculated via Arrhenius plots using DSC data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
